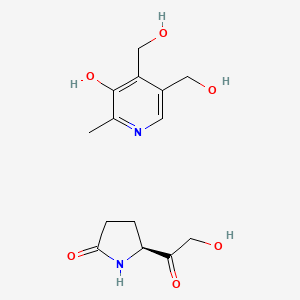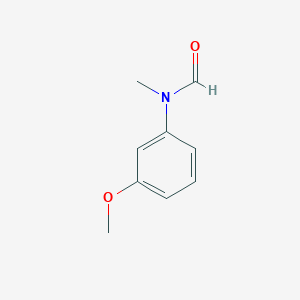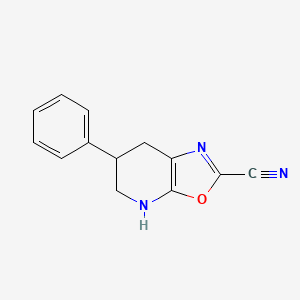
2-Cyano-6-phenyloxazolopiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-6-phenyloxazolopiperidine is a chiral compound with significant applications in asymmetric synthesis. It is known for its stability and utility in the synthesis of substituted piperidines, making it a valuable intermediate in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-phenyloxazolopiperidine typically involves the reaction of (−)-phenylglycinol with citric acid in distilled water, followed by the addition of glutaraldehyde and potassium cyanide. The reaction is carried out in a two-phase system with methylene chloride, and the product is purified through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated systems and continuous flow reactors can enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-6-phenyloxazolopiperidine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the cyano group to primary amines.
Substitution: Nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include organo-lithium or cuprate derivatives for reduction, and various oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include primary amines, oxides, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
2-Cyano-6-phenyloxazolopiperidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Cyano-6-phenyloxazolopiperidine involves its interaction with molecular targets through its cyano and oxazolo groups. These interactions facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
- 2,3,5,6,7,8-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Uniqueness
2-Cyano-6-phenyloxazolopiperidine is unique due to its high stability and chiral properties, which make it an excellent candidate for asymmetric synthesis. Its ability to undergo a wide range of chemical reactions further enhances its utility in various fields of research .
Propiedades
Fórmula molecular |
C13H11N3O |
|---|---|
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
6-phenyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-b]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H11N3O/c14-7-12-16-11-6-10(8-15-13(11)17-12)9-4-2-1-3-5-9/h1-5,10,15H,6,8H2 |
Clave InChI |
AHJDSTJXUBESNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC2=C1N=C(O2)C#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


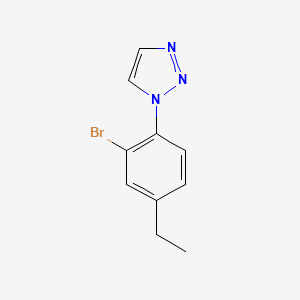
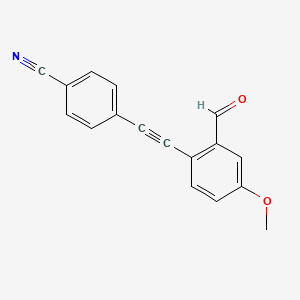
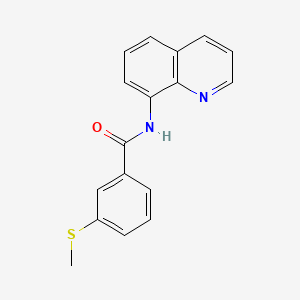
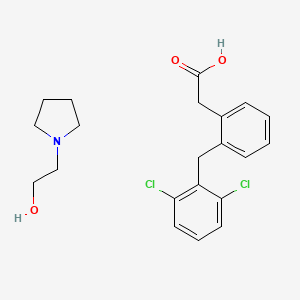

![3-[3-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14121584.png)

![S-[[(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl] furan-2-carbothioate](/img/structure/B14121604.png)
![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)
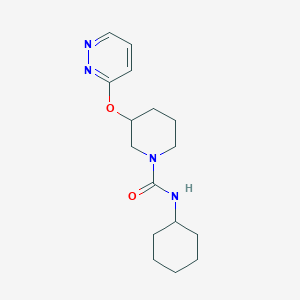
![4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B14121619.png)
![N-(3,4-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121643.png)
